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Compound of Interest

Compound Name: Cefroxadine

Cat. No.: B1668877 Get Quote

An In-depth Overview of a First-Generation Cephalosporin

Cefroxadine is a semi-synthetic, orally active, first-generation cephalosporin antibiotic.

Structurally similar to cephalexin, it demonstrates a broad spectrum of bactericidal activity

against various Gram-positive and some Gram-negative bacteria.[1][2][3] This document

provides a comprehensive technical overview of Cefroxadine's core characteristics, including

its mechanism of action, physicochemical properties, pharmacokinetic profile, and in vitro

efficacy. It is intended for researchers, scientists, and drug development professionals engaged

in the study of antimicrobial agents.

Core Characteristics and Physicochemical
Properties
Cefroxadine, with the chemical formula C₁₆H₁₉N₃O₅S, belongs to the β-lactam class of

antibiotics.[4] It is distinguished by a methoxy group at position 3 and a D-2-amino-2-(1,4-

cyclohexadienyl)acetamido side chain at position 7 of the cephem nucleus.[4] While specific

experimental data on its pKa and solubility are not readily available in the provided search

results, its structural analog, cephradine, has pKa values of approximately 2.6 and 7.3.

Cefroxadine is known to be soluble in DMSO but insoluble in water.[5]
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Property Value Reference

Molecular Formula C₁₆H₁₉N₃O₅S [4]

Molecular Weight 365.4 g/mol [5]

CAS Number 51762-05-1 [5]

Class
First-Generation

Cephalosporin
[1]

Solubility
DMSO: Soluble; Water:

Insoluble
[5]

Mechanism of Action
Cefroxadine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6]

[7] This process is critical for bacterial survival, providing structural integrity and protection

against osmotic pressure.[6] The core of this mechanism involves the binding of Cefroxadine
to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps

of peptidoglycan synthesis.[1][4]

By binding to these PBPs, Cefroxadine inhibits their transpeptidase activity, preventing the

cross-linking of peptidoglycan chains.[4][6] This disruption leads to a weakened cell wall,

rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][4]

Studies have shown that Cefroxadine has a particularly high affinity for PBP-1Bs in

Escherichia coli, which contributes to its potent lytic activity against this organism.
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Mechanism of Action of Cefroxadine.

Pharmacokinetic Profile
Cefroxadine is well-absorbed after oral administration, exhibiting high bioavailability. It is

primarily eliminated unchanged through the kidneys.
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Parameter Value Condition Reference

Bioavailability (Oral) ~90% Healthy Volunteers [4]

Serum Half-life (t½) 0.9 - 1.1 hours Healthy Volunteers [4]

0.97 hours Healthy Subjects [1][8]

1.17 ± 0.26 hours
Healthy Volunteers (IV

Infusion)
[7]

up to 41.7 hours

Patients with

Creatinine Clearance

< 5 ml/min

[1][8]

Volume of Distribution

(Vd)
15 L Healthy Volunteers [4]

0.41 ± 0.09 L/kg
Healthy Volunteers (IV

Infusion)
[7]

Protein Binding ~10% Human Plasma [4]

Total Body Clearance 340 mL/min Healthy Volunteers [4]

Renal Clearance 250 mL/min Healthy Volunteers [4]

Excretion 80-96% (Urine) Healthy Volunteers [4]

71% within 6 hours
Healthy Subjects (500

mg oral dose)
[1][8]

Peak Plasma

Concentration (Cmax)
Reached in 1-2 hours Oral Administration [6]

In Vitro Antibacterial Activity
Cefroxadine is active against a range of clinically relevant pathogens. Its spectrum is

characteristic of a first-generation cephalosporin, with strong activity against Gram-positive

organisms and moderate activity against certain Gram-negatives. It has demonstrated greater

efficacy than cephalexin against E. coli and Klebsiella pneumoniae.
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Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference

Escherichia coli 4 >128 [9]

Klebsiella

pneumoniae
4 >128 [9]

Proteus mirabilis 8 >128 [9]

Methicillin-Susceptible

Staphylococcus

aureus (MSSA)

2 4 [9]

Methicillin-Susceptible

Staphylococcus

epidermidis (MSSE)

2 8 [9]

Penicillin-Susceptible

Streptococcus

pneumoniae

1 2 [9]

Penicillin-Not-

Susceptible

Streptococcus

pneumoniae

>16 >16 [9]

Haemophilus

influenzae
8 16 [9]

Moraxella catarrhalis 4 4 [9]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
by Agar Dilution
This protocol outlines the determination of Cefroxadine's MIC using the agar dilution method,

following established guidelines (e.g., CLSI/NCCLS).[9][10]

1. Preparation of Cefroxadine Stock Solution:
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Aseptically weigh a precise amount of Cefroxadine analytical powder.

Dissolve in a suitable sterile solvent (e.g., DMSO for initial high concentration stock, then

sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Preparation of Agar Plates:

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize

by autoclaving.

Cool the molten agar to 45-50°C in a water bath.

Perform serial two-fold dilutions of the Cefroxadine stock solution in a sterile diluent.

Add a defined volume of each antibiotic dilution to a larger volume of molten MHA to achieve

the final desired concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar for a 1:10

dilution). Typical final concentrations range from 128 to 0.03 µg/mL.[9]

Pour the agar into sterile petri dishes and allow them to solidify on a level surface. A drug-

free control plate must also be prepared.

3. Inoculum Preparation:

From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5

morphologically similar colonies.

Suspend the colonies in sterile saline or broth.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds

to approximately 1-2 x 10⁸ CFU/mL.

Further dilute this suspension (typically 1:10) to achieve a final concentration of

approximately 1 x 10⁷ CFU/mL for inoculation.

4. Inoculation and Incubation:

Using an inoculum-replicating device, spot a standardized volume (e.g., 1 µL) of the

prepared bacterial suspension onto the surface of each agar plate, including the control. This
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delivers a final inoculum of approximately 1 x 10⁴ CFU per spot.

Allow the inoculum spots to dry completely before inverting the plates.

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation:

The MIC is the lowest concentration of Cefroxadine that completely inhibits visible growth of

the organism. The growth on the control plate validates the viability of the inoculum.[10]
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Workflow for MIC Determination by Agar Dilution.

Pharmacokinetic Study in Human Volunteers
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This protocol describes a typical pharmacokinetic study to determine Cefroxadine's

parameters in healthy human volunteers.

1. Study Design and Volunteer Recruitment:

Recruit a cohort of healthy adult volunteers who have provided informed consent.

Ensure subjects meet inclusion criteria (e.g., age, weight, normal renal function) and

exclusion criteria (e.g., allergies to β-lactams, recent use of other medications).

The study is often a single-dose, open-label design.

2. Drug Administration and Sample Collection:

Following an overnight fast, administer a single oral dose of Cefroxadine (e.g., 500 mg).[1]

Collect blood samples into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4,

6, and 8 hours post-dose).[6]

Collect all urine excreted over specified intervals (e.g., 0-2, 2-4, 4-6, 6-8 hours).[7]

Separate plasma from blood samples by centrifugation and store both plasma and urine

samples at -20°C or lower until analysis.

3. Quantification of Cefroxadine (Microbiological Assay):

Test Organism: Use a susceptible strain, such as Bacillus subtilis ATCC 6633, as the test

organism.[7]

Standard Curve: Prepare standard solutions of Cefroxadine of known concentrations in

pooled human plasma or urine.

Assay: Perform a cylinder-plate or disc diffusion assay.

Pour a seeded agar layer containing the test organism into large assay plates.
Place sterile paper discs or cylinders onto the agar surface.
Pipette a precise volume of the standards, quality controls, and unknown subject samples
onto the discs.
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Incubate the plates under specified conditions.

Measurement: Measure the diameter of the zones of inhibition.

Calculation: Plot a standard curve of zone diameter versus the logarithm of the

concentration. Use the regression equation to calculate the Cefroxadine concentration in

the unknown samples.

4. Pharmacokinetic Analysis:

Plot the plasma concentration-time data for each subject.

Analyze the data using pharmacokinetic modeling software, typically fitting to a one- or two-

compartment model.[1][7]

Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination

half-life (t½), clearance (CL), and volume of distribution (Vd).

Chemical Synthesis Overview
The synthesis of Cefroxadine can be achieved through various routes. One notable method

involves the modification of a penicillin-derived intermediate. The process begins with

phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation and a

series of chemical transformations including ozonolysis, methylation, and cyclization to form the

core cephem structure. The final step involves removing the original amide side chain and

reamidating with the appropriate D-2-amino-2-(1,4-cyclohexadienyl)acetyl chloride to yield

Cefroxadine.[2]
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A representative chemical synthesis pathway for Cefroxadine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668877?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

